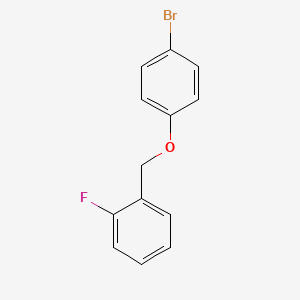

1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(2-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRRODGDWJXPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934240-59-2 | |

| Record name | 1-[(4-bromophenoxy)methyl]-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a halogenated diaryl ether of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established Williamson ether synthesis, a robust and versatile method for the formation of C-O-C ether linkages. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Williamson Ether Synthesis

The principal route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-bromophenol and 2-fluorobenzyl bromide. This reaction is typically facilitated by a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.

The reaction proceeds via an SN2 mechanism. In the first step, the weakly basic potassium carbonate deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group and forming the desired ether product.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

-

4-Bromophenol

-

2-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

To the stirring suspension, add 2-fluorobenzyl bromide (1.05 eq.) dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of the starting materials and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Nucleophile Precursor |

| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| This compound | C₁₃H₁₀BrFO | 281.12 | Product |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value |

| Stoichiometry | |

| 4-Bromophenol | 1.0 eq. |

| 2-Fluorobenzyl bromide | 1.05 eq. |

| Potassium Carbonate | 1.5 eq. |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Outcome | |

| Typical Yield | 85-95% (after purification) |

| Physical Appearance | White to off-white solid |

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

An In-depth Technical Guide to the Physicochemical Properties of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide leverages computational predictions to offer insights into its molecular characteristics. The document outlines its chemical identity, presents key physicochemical parameters in a structured format, and details standardized experimental protocols for the determination of crucial properties such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). Furthermore, this guide includes a generalized synthetic scheme for diaryl ethers of this class and a workflow for physicochemical property determination, both visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutic agents.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀BrFO |

| SMILES | Fc1ccccc1COc2ccc(Br)cc2 |

| InChI | InChI=1S/C13H10BrFO/c14-12-7-5-11(6-8-12)17-9-10-3-1-2-4-13(10)15/h1-8H,9H2 |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and provide a valuable estimation of the compound's behavior in various chemical and biological systems.

| Property | Predicted Value |

| Molecular Weight | 281.12 g/mol |

| logP (Octanol-Water Partition Coefficient) | 4.35 |

| Aqueous Solubility (logS) | -4.51 |

| Aqueous Solubility | 4.89 mg/L |

| pKa (most acidic) | No acidic pKa predicted |

| pKa (most basic) | -5.8 (ether oxygen) |

| Polar Surface Area (PSA) | 9.23 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 1 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 66.5 cm³ |

Experimental Protocols

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a conventional and reliable technique for determining the LogP of a compound.[1]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[1]

Procedure:

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.

-

Sample Preparation: A stock solution of the test compound is prepared in n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the saturated water phase in a glass vessel.

-

Equilibration: The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined using the shake-flask method, which is considered the "gold standard".[2]

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Procedure:

-

Sample Preparation: An excess amount of the solid test compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with a standard curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of pKa (Ionization Constant)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Procedure:

-

Sample Preparation: A known amount of the test compound is dissolved in a specific volume of a suitable solvent system (e.g., water, methanol-water).

-

Titration Setup: A pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region in the titration curve. For more complex cases, derivative plots can be used to accurately determine the equivalence point and subsequently the pKa.

Visualizations

Generalized Synthetic Pathway

The synthesis of this compound, a diaryl ether, can be conceptually approached through a Williamson ether synthesis or a copper-catalyzed Ullmann condensation. A generalized Williamson ether synthesis is depicted below.

Physicochemical Property Determination Workflow

The following diagram illustrates a typical workflow for the experimental determination and computational prediction of key physicochemical properties in a drug discovery setting.

References

1-((4-Bromophenoxy)methyl)-2-fluorobenzene CAS number lookup

CAS Number: 934240-59-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ether. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 934240-59-2 |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Synthesis Protocol

Reaction:

4-Bromophenol + 2-Fluorobenzyl bromide → this compound

General Experimental Protocol:

-

Deprotonation of Phenol: 4-Bromophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or THF). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-bromophenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.

-

Nucleophilic Substitution: 2-Fluorobenzyl bromide is added to the reaction mixture. The mixture is then heated to reflux to facilitate the Sₙ2 reaction between the phenoxide and the benzyl bromide. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

The Multifaceted Biological Activities of Bromophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol derivatives, a diverse class of halogenated organic compounds predominantly found in marine organisms, particularly red algae, have garnered significant scientific interest due to their broad spectrum of biological activities.[1] These compounds have demonstrated considerable potential as antioxidant, anticancer, antibacterial, and enzyme inhibitory agents, making them promising candidates for pharmaceutical development.[2][3] This technical guide provides an in-depth overview of the core biological activities of bromophenol derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction to Bromophenol Derivatives

Bromophenols are secondary metabolites characterized by a phenol ring substituted with one or more bromine atoms and hydroxyl groups.[1] Their structural diversity is vast, ranging from simple monocyclic compounds to complex polymeric structures.[1] This structural variety contributes to their wide range of biological functions, which are believed to be part of the chemical defense mechanisms of their source organisms.[4] The presence of bromine and hydroxyl moieties is often crucial for their bioactivity, influencing properties such as antioxidant capacity and the ability to interact with biological targets.[5]

Key Biological Activities and Quantitative Data

The therapeutic potential of bromophenol derivatives is underscored by their performance in a variety of bioassays. This section summarizes the quantitative data associated with their primary biological activities.

Antioxidant Activity

Many bromophenol derivatives are potent antioxidants capable of scavenging free radicals, a property attributed to their hydroxyl groups.[2] Their efficacy is commonly measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

| Compound Name | Assay | IC50 (µM) | Source Organism / Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | DPPH | 30.4 ± 0.2 | Symphyocladia latiuscula |

| 2-methoxy-3-bromo-5-hydroxymethylphenol | DPPH | 24.5 ± 0.1 | Symphyocladia latiuscula |

| 5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | DPPH | 16.1 ± 0.2 | Symphyocladia latiuscula |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH | 9.6 ± 0.1 | Symphyocladia latiuscula |

Table 1: Antioxidant activity (DPPH radical scavenging) of selected bromophenol derivatives. Data sourced from[6].

Anticancer Activity

Bromophenol derivatives have exhibited significant cytotoxic effects against various human cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8] The anticancer potency is typically quantified by IC50 values obtained from cytotoxicity assays like the MTT assay.

| Compound/Derivative Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 17a (bromophenol hybrid) | A549 (Lung) | 4.29 ± 0.79 | G0/G1 cell cycle arrest, Apoptosis | [1] |

| Bel7402 (Liver) | 3.56 ± 0.52 | [1] | ||

| HepG2 (Liver) | 4.87 ± 0.65 | [1] | ||

| HCT116 (Colon) | 5.34 ± 0.81 | [1] | ||

| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | KB (Oral) | 12.5 - 40.1 | Cytotoxicity | [3] |

| Bel-7402 (Liver) | 12.5 - 40.1 | [3] | ||

| A549 (Lung) | 12.5 - 40.1 | [3] | ||

| Lanosol butenone | Human leukemia cells | 8.0 | Cytotoxicity | [3] |

Table 2: Anticancer activity of selected bromophenol derivatives against various human cancer cell lines.

Antibacterial Activity

Several bromophenols isolated from marine algae have shown promising activity against both Gram-positive and Gram-negative bacteria.[3] Their effectiveness is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Name | Bacterial Strain | MIC (µg/mL) | Source Organism | Reference |

| Compound 1 | Staphylococcus aureus | 24 | Synthetic Derivative | [7] |

| Compound 2 (3-bromo-2,6-dihydroxyacetophenone) | Staphylococcus aureus | 24 | Synthetic Derivative | [6] |

| Compound 2 | MRSA | - | Synthetic Derivative | [6] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Various (8 strains) | < 70 | Rhodomela confervoides | [3] |

Table 3: Antibacterial activity of selected bromophenol derivatives.

Enzyme Inhibitory Activity

Bromophenol derivatives have been identified as inhibitors of several key enzymes implicated in various diseases. This inhibitory action presents a promising avenue for the development of targeted therapeutics.

| Compound/Derivative Name | Target Enzyme | Inhibition Value | Inhibition Type | Reference |

| Compound 4g (synthetic) | PTP1B | IC50: 0.68 µM | - | [9] |

| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | PTP1B | IC50: 3.4 µM | - | [9] |

| 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol | Acetylcholinesterase (AChE) | Ki: 0.58 µM | Mixed-type | [10] |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Acetylcholinesterase (AChE) | Ki: 0.64 µM | Mixed-type | [10] |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Butyrylcholinesterase (BChE) | Ki: 0.37 µM | Competitive | [10] |

| Compound 14 (synthetic) | Carbonic Anhydrase I (hCA I) | Ki: 2.53 ± 0.25 nM | Competitive | [11] |

| Compound 13 (synthetic) | Carbonic Anhydrase II (hCA II) | Ki: 1.63 ± 0.11 nM | Competitive | [11] |

Table 4: Enzyme inhibitory activity of selected bromophenol derivatives. PTP1B (Protein Tyrosine Phosphatase 1B) is a target for diabetes treatment.

Detailed Experimental Protocols

This section provides standardized protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[12]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[12]

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in the dark.[12]

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound from the stock solution to obtain a range of concentrations.

-

Prepare a positive control, such as ascorbic acid or Trolox, in the same manner.[12]

-

-

Assay:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.

-

Add 100 µL of the DPPH working solution to all wells.

-

For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[3]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[12]

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of compounds.[13]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare various concentrations of the bromophenol derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[13]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of cells treated with the compound and A_control is the absorbance of untreated cells.

-

Determine the IC50 value by plotting cell viability against the compound concentration.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are examined for visible signs of bacterial growth. The MIC is the lowest concentration where no growth is observed.[14]

Procedure:

-

Preparation of Reagents and Inoculum:

-

Prepare a stock solution of the bromophenol derivative in a suitable solvent.

-

Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.[15]

-

Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[14]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Cover the plate and incubate at 37°C for 18-24 hours.[16]

-

-

Interpretation of Results:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.[14]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly aid in understanding the mechanisms of action and methodologies.

ROS-Mediated Apoptotic Pathway

Several bromophenol derivatives induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This pathway involves the modulation of key apoptotic regulatory proteins.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. rr-asia.woah.org [rr-asia.woah.org]

A Technical Guide to the Spectroscopic Characterization of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-((4-Bromophenoxy)methyl)-2-fluorobenzene. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent chemical fragments. Furthermore, it outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of its key structural components: the 2-fluorobenzyl group and the 4-bromophenoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (CH₂) | ~5.1 - 5.3 | Singlet | - |

| H (aromatic, C-F) | ~7.0 - 7.5 | Multiplet | |

| H (aromatic, C-Br) | ~6.8 - 7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (CH₂) | ~65 - 70 |

| C (aromatic, C-O) | ~155 - 160 |

| C (aromatic, C-F) | ~158 - 162 (d, ¹JCF ≈ 245 Hz) |

| C (aromatic, C-Br) | ~115 - 120 |

| C (aromatic, other) | ~115 - 135 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-O-C (asymmetric stretch) | 1200 - 1250 | Strong |

| C-O-C (symmetric stretch) | 1000 - 1050 | Medium |

| C-F stretch | 1100 - 1200 | Strong |

| C-Br stretch | 500 - 600 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 282/284 | Molecular ion peak with characteristic 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

| [M-CH₂-Ph-F]⁺ | 171/173 | Fragment corresponding to the 4-bromophenoxy cation. |

| [M-O-Ph-Br]⁺ | 109 | Fragment corresponding to the 2-fluorobenzyl cation. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Acquire ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C spectra with a sufficient number of scans, which is typically higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

-

-

Ionization :

-

Mass Analysis :

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).[10][11]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. depts.washington.edu [depts.washington.edu]

- 4. rsc.org [rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Applications of Fluorinated Aromatic Ethers

Abstract: The strategic incorporation of fluorine into aromatic ether structures gives rise to a class of molecules with exceptional chemical and physical properties. The carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal stability, chemical inertness, and unique electronic characteristics. These properties have made fluorinated aromatic ethers indispensable in diverse, high-performance applications. This guide provides an in-depth exploration of their role in materials science, drug discovery, agrochemicals, and medical imaging. It details their synthesis, physicochemical properties, and the mechanisms by which they enhance performance in various contexts, supported by quantitative data, experimental protocols, and process visualizations.

Core Physicochemical Properties

The utility of fluorinated aromatic ethers stems directly from the unique nature of the carbon-fluorine bond and the effect of fluorine substitution on the molecule as a whole. Fluorine's high electronegativity and the strength of the C-F bond dramatically alter a molecule's properties compared to its non-fluorinated analogs.[1][2]

Key property modifications include:

-

Enhanced Thermal and Chemical Stability: The C-F bond is exceptionally strong, contributing to the superior thermal stability and chemical resistance of fluorinated compounds, making them suitable for use in harsh environments.[3][4]

-

Modulated Lipophilicity: Fluorine substitution, particularly in the form of trifluoromethoxy (-OCF3) groups, significantly increases a molecule's lipophilicity.[5] This is a critical parameter in the design of pharmaceuticals and agrochemicals, as it affects membrane permeability and transport.[2][6]

-

Metabolic Stability: In drug development, fluorine atoms can be strategically placed to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7][8]

-

Altered Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be used to fine-tune a drug's ionization state and receptor binding affinity.[2]

-

Unique Electronic Properties: The electronegativity of fluorine influences the dielectric properties of materials, making these compounds valuable in electrical insulation and electronic components.[3]

Applications in Materials Science

Fluorinated aromatic ethers are crucial building blocks for high-performance polymers, such as fluorinated poly(arylene ether)s (PAEs).[9] These materials offer an excellent combination of thermal and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[3][9]

The incorporation of fluorinated moieties, such as difluoromethylene (–CF2–) and tetrafluoroethylene (–CF2CF2–), into the polymer backbone leads to several advantages over their non-fluorinated counterparts:

-

Improved Solubility: Bulky trifluoromethyl (-CF3) groups can enhance the solubility of polymers, simplifying processing.[9]

-

Higher Thermal Stability: The inherent strength of the C-F bond increases the degradation temperature of the polymer.[10][11]

-

Lower Dielectric Constant: The high electronegativity of fluorine atoms leads to low polarizability, which results in materials with low dielectric constants, essential for microelectronic applications.[9][10]

-

Enhanced Optical Transparency: Replacing C-H bonds with C-F bonds can increase the optical transparency of polymers, particularly in the near-infrared region.[10]

Table 1: Comparison of Properties for Fluorinated and Non-Fluorinated Poly(aryl ether)s

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Dielectric Constant (1 MHz) |

|---|---|---|---|

| Poly(aryl ether ketone) | 224 °C | 525 °C | 3.10 |

| Fluorinated Poly(aryl ether) with -CF2- | 185 °C | 545 °C | 2.75 |

| Poly(aryl ether benzil) | 260 °C | 510 °C | 3.20 |

| Fluorinated Poly(aryl ether) with -CF2CF2- | 211 °C | 535 °C | 2.80 |

Data synthesized from comparative studies on fluorinated poly(aryl ether)s.[10][11]

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated aromatic ethers are prevalent motifs in modern medicinal chemistry.[5] Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's profound impact on a drug's pharmacokinetic and pharmacodynamic profile.[5][12] The trifluoromethoxy (-OCF3) and difluoromethoxy (-OCF2H) groups are particularly valuable bioisosteres for modifying drug candidates.[13]

Strategic incorporation of these groups can lead to:

-

Enhanced Metabolic Stability: Fluorine atoms serve as effective "metabolic shields," blocking hydroxylation of the aromatic ring by P450 enzymes.[6] This increases the drug's in vivo half-life and reduces the formation of potentially toxic metabolites.[8]

-

Improved Membrane Permeability: The high lipophilicity of groups like -OCF3 can enhance a drug's ability to cross cellular membranes, which is crucial for reaching intracellular targets and improving oral bioavailability.[2][13]

-

Increased Binding Affinity: The strong electron-withdrawing nature of fluoroalkoxy groups can alter the electronic distribution of the aromatic ring, potentially leading to stronger and more favorable interactions with target proteins.[7]

Table 2: Physicochemical Properties of Methoxy vs. Fluoroalkoxy Groups

| Substituent Group | Hansch Lipophilicity Parameter (π) | Hammett Constant (σp) | Description |

|---|---|---|---|

| Methoxy (-OCH3) | -0.02 | -0.27 | Electron-donating, hydrophilic |

| Difluoromethoxy (-OCF2H) | +0.63 | +0.27 | Electron-withdrawing, lipophilic |

| Trifluoromethoxy (-OCF3) | +1.04 | +0.35 | Strongly electron-withdrawing, highly lipophilic |

Data reflects the significant shift in electronic and lipophilic character upon fluorination.[5]

Applications in Agrochemicals

Similar to pharmaceuticals, the introduction of fluorinated aromatic ether moieties into agrochemicals like herbicides, fungicides, and insecticides can significantly boost their performance.[14] An estimated 25-30% of modern agrochemicals contain fluorine.[5][14] The enhanced metabolic stability translates to greater persistence and efficacy in the field, while increased lipophilicity can improve absorption into target pests or plants.[1][14] For example, the herbicide oxyfluorfen contains a trifluoromethyl-substituted dichlorophenyl ether structure, which contributes to its effectiveness.

Applications in Positron Emission Tomography (PET) Imaging

The fluorine-18 (18F) isotope is a positron emitter with a convenient half-life (approx. 110 minutes), making it ideal for PET imaging in preclinical and clinical settings.[12][15] PET allows for the non-invasive, in-vivo visualization and quantification of biological processes.[16] Fluorinated aromatic ethers are excellent candidates for PET tracers. The development of late-stage fluorination techniques allows for the rapid incorporation of 18F into complex molecules, including drug candidates.[12][17] This enables researchers to study a drug's distribution, target engagement, and pharmacokinetics directly in living organisms, accelerating the drug development process.[16][18]

Synthesis and Experimental Protocols

The synthesis of fluorinated aromatic ethers can be achieved through several methods. A common and efficient approach involves the nucleophilic aromatic substitution (SNAr) reaction between a fluoro-substituted aromatic ring and an alcohol. Another powerful method is the reaction of aryl fluoroformates with sulfur tetrafluoride (SF4).[19] More recently, methods using siloxane derivatives of fluoroalcohols have been developed for high-yield synthesis.[20]

Key Experimental Protocol: Synthesis of a Polyfluorinated Aromatic Ether

This protocol is adapted from the synthesis of CF3C6F4OCH2(CF2)2CH2OC6F4CF3, as described in the literature.[20]

Objective: To synthesize a fluorinated aromatic ether via the reaction of a perfluoroaromatic compound with a siloxane derivative of a fluoroalcohol.

Materials:

-

Octafluorotoluene (CF3C6F5)

-

1,4-bis(trimethylsiloxy)-2,2,3,3-tetrafluorobutane (TMSOCH2(CF2)2CH2OTMS)

-

Cesium Fluoride (CsF), oven-dried

-

Diglyme, distilled from sodium

-

Diethyl ether

-

Magnesium Sulfate (MgSO4), anhydrous

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CsF (0.1 g, 0.66 mmol) and anhydrous diglyme (20 mL).

-

To this suspension, add octafluorotoluene (5.0 g, 21.2 mmol) and TMSOCH2(CF2)2CH2OTMS (3.4 g, 10.6 mmol).

-

Heat the reaction mixture to 80 °C and maintain stirring under a nitrogen atmosphere for 12 hours.

-

After 12 hours, cool the mixture to room temperature (approx. 25 °C).

-

Extract the product from the reaction mixture using three portions of diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash them several times with water to remove residual diglyme and salts.

-

Dry the ether layer over anhydrous MgSO4.

-

Filter off the drying agent and remove the solvent (diethyl ether) from the filtrate under reduced pressure (rotary evaporation) to yield the crude solid product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorinated aromatic ether.

-

Characterize the final product using NMR spectroscopy (1H, 19F), mass spectrometry (MS), and melting point analysis. For the target compound, the expected yield is approximately 77%, with a melting point of 70-72 °C.[20]

References

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. sibran.ru [sibran.ru]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Disclaimer: As of the latest literature search, no specific experimental structural data, such as a crystal structure, for 1-((4-Bromophenoxy)methyl)-2-fluorobenzene has been publicly reported. This guide is therefore based on the analysis of analogous compounds, established principles of conformational analysis, and standard experimental and computational methodologies employed for the characterization of such molecules.

Introduction

This compound is a diaryl ether derivative. The spatial arrangement of the atoms and the accessible conformations of such molecules are critical determinants of their physicochemical properties and biological activity. In drug discovery and materials science, a precise understanding of the three-dimensional structure is paramount for designing molecules with desired functions and for understanding their interactions with biological targets or other materials. This document provides a comprehensive overview of the predicted molecular structure and conformational preferences of this compound, alongside detailed protocols for its synthesis and structural characterization.

Molecular Structure

The molecule consists of a 4-bromophenoxy group linked to a 2-fluorobenzyl group through an ether oxygen atom. The fundamental structural parameters, such as bond lengths and angles, can be reliably predicted based on X-ray crystallographic data from closely related compounds.

Table 1: Predicted Molecular Structural Parameters

| Parameter | Atoms Involved | Predicted Value | Basis of Prediction (Analogous Structures) |

| Bond Lengths | |||

| C-Br | Aromatic C - Br | ~1.90 Å | Based on various bromophenyl derivatives.[1][2] |

| C-F | Aromatic C - F | ~1.36 Å | Based on various fluorobenzyl derivatives.[3][4] |

| C-O (Aromatic) | (Br)C₆H₄ - O | ~1.37 Å | Typical for aryl ethers. |

| C-O (Aliphatic) | O - CH₂ | ~1.43 Å | Typical for alkyl ethers. |

| C-C (Aromatic) | Within rings | ~1.39 Å | Standard aromatic C-C bond length. |

| C-C (Aliphatic-Aromatic) | CH₂ - C₆H₄(F) | ~1.51 Å | Standard sp³-sp² C-C bond length. |

| Bond Angles | |||

| C-O-C | (Br)C₆H₄ - O - CH₂ | ~118° | Diaryl and alkyl aryl ethers often have a slightly wider angle than the ideal sp³ angle due to steric repulsion. |

| O-C-C | O - CH₂ - C₆H₄(F) | ~109.5° | Expected tetrahedral geometry around the methylene carbon. |

| C-C-F | in 2-fluorobenzyl | ~118° | Typical for substituted benzene rings. |

| C-C-Br | in 4-bromophenoxy | ~120° | Typical for substituted benzene rings. |

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around several single bonds. The overall shape of the molecule is defined by three key dihedral angles:

-

τ₁ (C-O-C-C): Rotation around the O-CH₂ bond.

-

τ₂ (Ar-O-C-C): Rotation around the (Br)C₆H₄-O bond.

-

τ₃ (O-C-C-Ar): Rotation around the CH₂-C₆H₄(F) bond.

The conformational landscape is determined by the interplay of steric hindrance between the two aromatic rings and potential weak intramolecular interactions. Diaryl ethers are known to adopt non-planar, "skewed" conformations to minimize steric clash. The presence of the ortho-fluoro substituent is expected to significantly influence the preferred orientation of the 2-fluorobenzyl ring to avoid unfavorable steric interactions with the ether oxygen and the bromophenoxy group.

Computational methods, such as Density Functional Theory (DFT), are the primary tools for exploring the potential energy surface and identifying the low-energy conformers of such flexible molecules.[5][6]

Table 2: Key Dihedral Angles and Influencing Factors

| Dihedral Angle | Description | Expected Conformation | Rationale |

| τ₁ (C-O-C-C) | Defines the orientation of the benzyl group relative to the ether oxygen. | Likely staggered conformations. | Minimizes steric interactions. |

| τ₂ (Ar-O-C-C) | Defines the orientation of the bromophenoxy ring relative to the ether linkage. | Non-planar to minimize steric repulsion between the rings. | Avoids steric clash between the ortho-hydrogens of the bromophenoxy ring and the benzyl group. |

| τ₃ (O-C-C-Ar) | Defines the orientation of the 2-fluorobenzyl ring. | The fluorine atom is likely oriented away from the ether linkage to minimize steric and electronic repulsion. | The bulky and electronegative fluorine atom will prefer a position that minimizes interactions. |

Experimental Protocols

The most common method for preparing such ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[7][8][9]

Protocol:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromophenol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).[9] Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 4-bromophenoxide.

-

Nucleophilic Substitution: Add 1.05 equivalents of 2-fluorobenzyl bromide to the reaction mixture. Heat the mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This is the definitive method for determining the solid-state molecular structure and conformation.[10][11][12]

Protocol:

-

Crystallization: Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[12][13] This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/dichloromethane).

-

Data Collection: Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data using full-matrix least-squares methods to determine the final atomic positions, bond lengths, bond angles, and dihedral angles.[4]

NMR spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of atoms, which is invaluable for determining the preferred conformation in solution.[14][15]

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration suitable for NMR analysis.

-

¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to assign the chemical shifts of all protons.

-

2D NOESY/ROESY Spectrum: Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments show correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

-

Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence and intensity of NOE cross-peaks between protons on the 4-bromophenoxy ring and the 2-fluorobenzyl ring will provide direct evidence for their spatial proximity and thus indicate the predominant conformation in solution. For example, an NOE between the ortho-protons of the bromophenoxy ring and the methylene protons would suggest a specific orientation.

-

Computational Correlation: Correlate the experimental NOE data with the distances between protons in the computationally predicted low-energy conformers to validate the theoretical model.

Visualizations

Figure 1: Logical workflow for the synthesis of this compound.

Figure 2: Workflow for the conformational analysis of the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Conformational analysis of flexible ligands in macromolecular receptor sites | Semantic Scholar [semanticscholar.org]

- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 11. azolifesciences.com [azolifesciences.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. auremn.org.br [auremn.org.br]

- 15. mdpi.com [mdpi.com]

The Bromophenoxy Group in Ether Linkages: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The bromophenoxy group, a key structural motif in a variety of organic molecules, offers a versatile platform for chemical modification, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the bromine atom on the aromatic ring, combined with the stability of the diaryl ether linkage, allows for a range of selective chemical transformations. This in-depth technical guide explores the reactivity of the bromophenoxy group, providing a comprehensive overview of its participation in key organic reactions, detailed experimental protocols, and its relevance in the context of drug discovery, with a particular focus on kinase inhibition.

Reactivity of the Bromophenoxy Moiety

The chemical behavior of the bromophenoxy group is primarily dictated by two key features: the carbon-bromine (C-Br) bond on the aromatic ring and the diaryl ether linkage. These sites offer distinct opportunities for chemical modification.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most reactive site for the introduction of molecular diversity. Its reactivity is central to a variety of powerful cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromophenoxy group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed via a general catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

-

Suzuki-Miyaura Coupling: This reaction couples the bromophenoxy moiety with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the bromophenoxy group with a primary or secondary amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and their derivatives.

-

Sonogashira Coupling: This reaction involves the coupling of the bromophenoxy group with a terminal alkyne to form a C-C triple bond, leading to the synthesis of aryl alkynes.

-

-

Nucleophilic Aromatic Substitution (SNAr): While less common for non-activated aryl bromides, nucleophilic aromatic substitution can occur on the bromophenoxy ring if it is sufficiently electron-deficient. The presence of strong electron-withdrawing groups ortho or para to the bromine atom facilitates the attack of a nucleophile.[1] The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is opposite to the trend in cross-coupling reactions.[2]

Cleavage of the Ether Linkage

The diaryl ether bond is generally stable, a property that contributes to the utility of the bromophenoxy group as a scaffold. However, under forcing conditions, this bond can be cleaved.

-

Acid-Catalyzed Cleavage: Strong protic acids like HBr and HI can cleave ethers.[3] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For diaryl ethers, cleavage is difficult and typically requires harsh conditions.

-

Lewis Acid-Mediated Cleavage: Strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective reagents for the cleavage of ethers, including diaryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion. This method is often preferred due to its efficacy under relatively milder conditions compared to strong protic acids. Pyridine hydrochloride is another reagent that can be used to promote ether cleavage.[4][5]

Quantitative Data on Reactivity

The following tables summarize representative yields for key reactions involving bromophenoxy derivatives, providing a comparative overview of their reactivity under various conditions.

Table 1: Suzuki-Miyaura Coupling of Bromophenyl Derivatives

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60 | [6] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 70 | [6] |

| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12-24 | High | [7] |

| 3-Bromoaniline | 4-Hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)₂ (5) / SPhos (7.5) | TBAF·3H₂O | N/A | 80 | 14 | 85 | [8] |

Table 2: Buchwald-Hartwig Amination of Bromo-Aromatics

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromo-aromatic | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | Good | [9] |

| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 0.17 (MW) | 92 | [10] |

| Aryl Halide | Amine | XantPhos Pd G3 (5) | - | DBU | MeCN/PhMe | 140 | 1 (flow) | Good | [11] |

Table 3: Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoaniline | 2-Methylbut-3-yn-2-ol | Pd(OAc)₂ (3) | - | Piperidine | THF | 80 | 6 | 61 | [8] |

| 4-Iodoanisole | Phenylacetylene | N/A | CuI (10) | K₃PO₄ | Water | 100 | N/A | Good | [12] |

| Aryl Bromide | Phenylacetylene | N/A | CuI (10) | K₃PO₄ | Water | 100 | N/A | 9 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the bromophenoxy group.

Suzuki-Miyaura Coupling of a Bromophenoxy Derivative

Reaction: Coupling of 1-bromo-4-phenoxybenzene with phenylboronic acid.

Materials:

-

1-bromo-4-phenoxybenzene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-phenoxybenzene, phenylboronic acid, and potassium carbonate.[7]

-

Add palladium(II) acetate and triphenylphosphine to the flask.[7]

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.[7]

-

Add a degassed solvent mixture of toluene, ethanol, and water.[7]

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.[7]

Buchwald-Hartwig Amination of a Bromophenoxy Derivative

Reaction: Coupling of 1-bromo-4-phenoxybenzene with aniline.

Materials:

-

1-bromo-4-phenoxybenzene (1.0 equiv)

-

Aniline (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 equiv)

-

Cesium carbonate (Cs₂CO₃, 10 equiv)

-

Toluene (10 volumes)

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen)

Procedure:

-

In a Schlenk flask, combine 1-bromo-4-phenoxybenzene, aniline, cesium carbonate, palladium(II) acetate, and BINAP.[9]

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene to the flask.

-

Heat the mixture to 110 °C and stir for 8 hours under a nitrogen atmosphere.[9]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to obtain the desired product.[9]

Ether Cleavage of a Bromophenoxy Derivative using Boron Tribromide

Reaction: Cleavage of the ether linkage in 1-bromo-4-phenoxybenzene.

Materials:

-

1-bromo-4-phenoxybenzene (1.0 mmol, 1.0 equiv)

-

Boron tribromide (BBr₃, 1.2 mmol, 1.2 equiv, 1.0 M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Inert atmosphere (Nitrogen)

Procedure:

-

Dissolve 1-bromo-4-phenoxybenzene in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the boron tribromide solution dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction time can vary from 30 minutes to several hours.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Application in Drug Development: Kinase Inhibitors

The bromophenoxy motif is a privileged scaffold in the design of kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.[13] The bromine atom serves as a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).

A prominent example of a kinase inhibitor featuring a related diaryl ether linkage is Sorafenib (Nexavar®) . Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and the VEGFR/PDGFR pathway.

Sorafenib Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways inhibited by Sorafenib.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in Aromatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine, coupled with its relatively small size, allow for strategic modifications that can profoundly impact a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the role of fluorine substitution in aromatic compounds, detailing its effects on key drug-like properties, providing comprehensive experimental protocols for evaluation, and presenting quantitative data to inform rational drug design.

The Multifaceted Influence of Aromatic Fluorination

The substitution of hydrogen with fluorine in an aromatic ring, while seemingly a minor alteration, instigates a cascade of effects stemming from fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its potential to form unique non-covalent interactions. These modifications are instrumental in overcoming common challenges in drug development, such as rapid metabolism and off-target effects.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter the lipophilicity (LogP) and the acidity/basicity (pKa) of an aromatic compound. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity (LogP): Fluorine's impact on lipophilicity is context-dependent. Generally, the substitution of a hydrogen atom with a fluorine atom on an aromatic ring leads to a slight increase in LogP.[1] This enhanced lipophilicity can improve membrane permeability and, consequently, oral bioavailability.[2] However, the introduction of multiple fluorine atoms or fluoroalkyl groups can have more complex effects.[1]

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of anilines and phenols generally decreases their pKa, making them more acidic.[3] This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with target proteins.

Enhancement of Metabolic Stability

One of the most valuable applications of aromatic fluorination is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and reduced in vivo efficacy.[4]

By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" this metabolic soft spot. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[5] This strategy has been successfully employed to increase the half-life of numerous drug candidates.[4][6]

Tuning Binding Affinity and Selectivity

Fluorine substitution can modulate the binding affinity of a ligand for its target protein through a variety of mechanisms:

-

Altered Electrostatics: The strong dipole of the C-F bond can alter the electrostatic potential of the aromatic ring, influencing interactions with polar residues in the binding pocket.

-

Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can participate in favorable interactions with suitable donors in the protein active site.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.[2]

-

Enhanced Hydrophobic Interactions: The increased lipophilicity of a fluorinated aromatic ring can strengthen hydrophobic interactions within the binding pocket.

These subtle modifications can not only enhance binding affinity but also improve selectivity for the desired target over related proteins, thereby reducing the potential for off-target side effects.[7]

Quantitative Impact of Fluorine Substitution

To facilitate a data-driven approach to drug design, the following tables summarize the quantitative effects of fluorine substitution on key properties of aromatic compounds.

Table 1: Effect of Fluorine Substitution on Physicochemical Properties of Benzene Derivatives

| Compound | Substituent | LogP | pKa |

| Benzene | H | 2.13 | N/A |

| Fluorobenzene | F | 2.27 | N/A |

| Aniline | H | 0.90 | 4.63 |

| 4-Fluoroaniline | 4-F | 1.15 | 4.65 |

| Phenol | H | 1.46 | 9.99 |

| 4-Fluorophenol | 4-F | 1.58 | 9.81 |

Note: LogP and pKa values are approximate and can vary depending on the experimental or computational method used.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Aromatic Compounds

| Parent Compound | Fluorinated Analog | In Vitro Half-life (t½, min) | System |

| Indole | 5-Fluoroindole | 12.35 vs 144.2 | Mouse vs Rat Liver Microsomes |

| Risperidone | 9-Fluororisperidone | Significantly Increased | Human P450 Enzymes |

| Celecoxib | 4'-Fluorocelecoxib | 4-fold Increase | Human P450 Enzymes |

Data compiled from various sources, highlighting the general trend of increased metabolic stability upon fluorination. Direct comparison of absolute values should be made with caution due to differing experimental conditions.[5][6]

Table 3: Impact of Fluorination on Binding Affinity

| Target | Parent Compound | Fluorinated Analog | Binding Affinity (Ki or IC50) | Fold Change |

| Neuronal NOS | Curcuminoid Pyrazole | Fluorinated Pyrazole | ~20-fold lower IC50 | 20x Improvement |

| PDE9 | Pyrazolopyrimidinone | Fluorinated Pyrazolopyrimidinone | 59 nM vs 180 nM | ~3x Decrease |

Binding affinity changes are highly dependent on the specific target and the position of fluorination.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the properties of fluorinated aromatic compounds.

Metabolic Stability Assays

-

Purpose: To assess the in vitro metabolic stability of a compound in the presence of liver microsomes, which are rich in phase I metabolizing enzymes like CYPs.

-

Principle: The test compound is incubated with liver microsomes and a cofactor-regenerating system (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Materials:

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Control compounds (high and low clearance)

-

Acetonitrile (ACN) with an internal standard (for quenching)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer.

-

In a 96-well plate, add the microsomal suspension to the buffer.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold ACN with an internal standard to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the peak area of the test compound relative to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of the remaining compound versus time.

-